Cas no 756784-11-9 (2-(pyrrolidin-3-yloxy)quinoline)

2-(Pyrrolidin-3-yloxy)quinoline is a quinoline derivative featuring a pyrrolidine-3-oxy substituent, offering a versatile scaffold for pharmaceutical and chemical research. Its structural framework combines the aromatic properties of quinoline with the flexibility of a pyrrolidine ring, making it a valuable intermediate in medicinal chemistry. This compound is particularly useful for the development of bioactive molecules, including potential ligands for receptor targeting or enzyme inhibition. The presence of both nitrogen-containing heterocycles enhances its binding affinity and selectivity in molecular interactions. Its synthetic adaptability allows for further functionalization, enabling exploration of structure-activity relationships in drug discovery and other applications.
2-(pyrrolidin-3-yloxy)quinoline structure
756784-11-9 structure
Product Name:2-(pyrrolidin-3-yloxy)quinoline
CAS No:756784-11-9
MF:C13H14N2O
MW:214.263062953949
CID:2141495
PubChem ID:11435844
Update Time:2025-06-07

2-(pyrrolidin-3-yloxy)quinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(2-quinolinyloxy)-pyrrolidine
    • 2-(pyrrolidin-3-yloxy)quinoline
    • 2-pyrrolidin-3-yloxyquinoline
    • F2147-1479
    • AKOS011634764
    • starbld0037730
    • DB-293509
    • SCHEMBL5464152
    • EN300-1223814
    • 756784-11-9
    • Inchi: 1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2
    • InChI Key: KVIJZVPGOJPQRR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2C=CC=CC=2N=1)C1CNCC1

Computed Properties

  • Exact Mass: 214.110613074Da
  • Monoisotopic Mass: 214.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.2Ų

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Additional information on 2-(pyrrolidin-3-yloxy)quinoline

Comprehensive Analysis of 2-(pyrrolidin-3-yloxy)quinoline (CAS No. 756784-11-9): Properties, Applications, and Research Insights

2-(pyrrolidin-3-yloxy)quinoline (CAS No. 756784-11-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline derivative, featuring a pyrrolidine moiety, exhibits unique structural characteristics that make it valuable for diverse applications. With the growing interest in small molecule drug discovery and functional materials, compounds like 2-(pyrrolidin-3-yloxy)quinoline are increasingly studied for their potential in addressing modern scientific challenges.

The molecular structure of 2-(pyrrolidin-3-yloxy)quinoline combines a quinoline core with a pyrrolidin-3-yloxy substituent, creating a versatile scaffold. This configuration allows for interactions with various biological targets, making it relevant in medicinal chemistry and drug design. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and targeted therapies. The compound's lipophilicity and hydrogen bonding capacity further enhance its utility in bioactive molecule development.

In materials science, 2-(pyrrolidin-3-yloxy)quinoline demonstrates promise due to its electron-rich aromatic system. This property is valuable for developing organic semiconductors and light-emitting materials, addressing the demand for sustainable electronics. The compound's ability to participate in π-π stacking interactions makes it suitable for molecular self-assembly applications, a hot topic in nanotechnology research. These characteristics align with the global push toward green chemistry and eco-friendly materials.

Synthetic approaches to 2-(pyrrolidin-3-yloxy)quinoline typically involve nucleophilic substitution reactions between 3-hydroxypyrrolidine and 2-chloroquinoline derivatives. Recent advancements in catalytic methods have improved the yield and purity of this compound, reflecting the pharmaceutical industry's focus on process optimization. The development of flow chemistry techniques for such syntheses has become particularly relevant, as it addresses the need for scalable production while minimizing environmental impact.

Analytical characterization of 2-(pyrrolidin-3-yloxy)quinoline employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying the compound's structure and purity, especially given the stringent requirements of pharmaceutical quality control. The growing integration of AI-assisted spectral analysis in compound characterization represents an exciting intersection between computational chemistry and traditional analytical methods.

The stability profile of 2-(pyrrolidin-3-yloxy)quinoline under various conditions is an important consideration for its practical applications. Studies have examined its behavior under different pH conditions and temperature ranges, providing valuable data for formulation development. This information is particularly relevant for researchers working on drug delivery systems and controlled release technologies, areas that have seen increased interest due to advancements in personalized medicine.

In the context of intellectual property, 2-(pyrrolidin-3-yloxy)quinoline appears in several patents related to therapeutic applications and material science innovations. The compound's structural features make it a valuable pharmacophore in drug discovery programs targeting neurological disorders and inflammatory conditions. These applications resonate with current healthcare priorities, including the search for novel neuroprotective agents and anti-inflammatory compounds.

Future research directions for 2-(pyrrolidin-3-yloxy)quinoline may explore its potential in combinatorial chemistry libraries and high-throughput screening platforms. The compound's modular structure lends itself well to structure-activity relationship studies, which could lead to optimized derivatives with enhanced properties. Such investigations align with the pharmaceutical industry's ongoing efforts to accelerate drug discovery timelines through rational design approaches.

From a commercial perspective, the availability of 2-(pyrrolidin-3-yloxy)quinoline from specialty chemical suppliers has increased in recent years, reflecting growing demand from research institutions and pharmaceutical companies. The compound is typically offered in various purity grades to suit different research needs, with custom synthesis options available for specialized applications. This market development mirrors the broader expansion of the fine chemicals sector serving life sciences research.

Environmental and safety considerations for handling 2-(pyrrolidin-3-yloxy)quinoline follow standard laboratory protocols for organic compounds. Proper personal protective equipment and ventilation systems are recommended when working with this material, in line with laboratory safety best practices. These precautions are part of the scientific community's increasing emphasis on responsible research and sustainable laboratory operations.

The scientific literature contains numerous references to 2-(pyrrolidin-3-yloxy)quinoline and related structures, particularly in journals focusing on medicinal chemistry and organic synthesis. Recent publications have explored its use as a building block for more complex biologically active molecules, demonstrating the compound's versatility in molecular design. This body of research contributes to the ongoing evolution of structure-based drug design methodologies.

As research into 2-(pyrrolidin-3-yloxy)quinoline continues, its potential applications in chemical biology and diagnostic agent development are becoming increasingly apparent. The compound's fluorescent properties and ability to interact with biological macromolecules make it interesting for molecular imaging applications. These developments align with current trends in theranostics and precision healthcare, areas that represent the future of medical innovation.

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